4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid, also known as BAC, is a synthetic compound that belongs to the family of amino acids. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose and insulin levels in the body. BAC has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.
Mechanism of Action
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid acts as a potent inhibitor of DPP-IV, which is an enzyme that degrades the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion. This leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It also reduces fasting glucose levels and HbA1c levels in diabetic rats. This compound has been found to reduce hepatic glucose production and improve lipid metabolism in animal models of obesity and non-alcoholic fatty liver disease. It has also been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid in lab experiments is its potent inhibitory effect on DPP-IV, which makes it a useful tool for studying the role of DPP-IV in glucose homeostasis and insulin sensitivity. However, this compound has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid. One area of interest is the development of more efficient synthesis methods for this compound to reduce its cost and increase its availability for research. Another area of research is the investigation of the long-term effects of this compound on glucose homeostasis and insulin sensitivity in animal models and humans. Additionally, the potential use of this compound in combination with other drugs for the treatment of diabetes and other metabolic disorders should be investigated. Finally, the development of new DPP-IV inhibitors based on the structure of this compound could lead to the discovery of more potent and selective inhibitors with improved pharmacokinetic properties.
Synthesis Methods
The synthesis of 4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid involves the reaction between 4-aminobutanoic acid and 2-(benzoylamino)-3-(4-chlorophenyl)acrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of a solvent such as dichloromethane or dimethylformamide. The resulting product is purified by column chromatography to obtain pure this compound.
Scientific Research Applications
4-{[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]amino}butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This compound has also been investigated for its potential use in the treatment of obesity, non-alcoholic fatty liver disease, and cardiovascular disease.
properties
IUPAC Name |
4-[[(E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-16-10-8-14(9-11-16)13-17(20(27)22-12-4-7-18(24)25)23-19(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,22,27)(H,23,26)(H,24,25)/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRFYJAWJORHQX-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.